7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzonitrile.
Formation of the Pyrano Ring: The pyrano ring can be formed through a cyclization reaction involving the intermediate pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines share a similar core structure and exhibit comparable biological activities.
Pyrano Derivatives: Compounds with a pyrano ring, such as pyrano[2,3-d]pyrimidines, also share structural similarities and are studied for their biological activities.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group and the cyano group contributes to its unique reactivity and potential as a bioactive molecule.
Properties
CAS No. |
299441-15-9 |
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Molecular Formula |
C14H8Cl2N4O3 |
Molecular Weight |
351.1 g/mol |
IUPAC Name |
7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-5-1-2-6(8(16)3-5)9-7(4-17)11(18)23-13-10(9)12(21)19-14(22)20-13/h1-3,9H,18H2,(H2,19,20,21,22) |
InChI Key |
XKZSAQBYNKEDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Origin of Product |
United States |
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